
Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate is an organic compound characterized by its complex molecular structure, which includes a fluorine and iodine atom on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate typically involves the following steps:
Halogenation: The starting material, 2-methylmalonic acid diethyl ester, undergoes halogenation to introduce the iodine atom at the 4-position of the phenyl ring.
Fluorination: The iodinated compound is then subjected to fluorination to introduce the fluorine atom at the 3-position of the phenyl ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the halogenation and fluorination steps.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and various alkyl halides are employed.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and amides.
Reduction: Alcohols and amines.
Substitution: A variety of substituted phenyl compounds.
Applications De Recherche Scientifique
Chemistry: Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the design of new drugs, especially those targeting specific diseases such as cancer and infectious diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine and iodine atoms enhances its binding affinity to specific enzymes and receptors, leading to the modulation of biological processes.
Comparaison Avec Des Composés Similaires
Diethyl 2-(3-fluoro-4-bromophenyl)-2-methylmalonate
Diethyl 2-(3-fluoro-4-chlorophenyl)-2-methylmalonate
Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate
Uniqueness: this compound stands out due to the presence of both fluorine and iodine atoms, which significantly influence its chemical reactivity and biological activity compared to its counterparts with only one halogen atom.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C14H16FIO4 |
|---|---|
Poids moléculaire |
394.18 g/mol |
Nom IUPAC |
diethyl 2-(3-fluoro-4-iodophenyl)-2-methylpropanedioate |
InChI |
InChI=1S/C14H16FIO4/c1-4-19-12(17)14(3,13(18)20-5-2)9-6-7-11(16)10(15)8-9/h6-8H,4-5H2,1-3H3 |
Clé InChI |
WJAXZUKSFUMXNP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C1=CC(=C(C=C1)I)F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


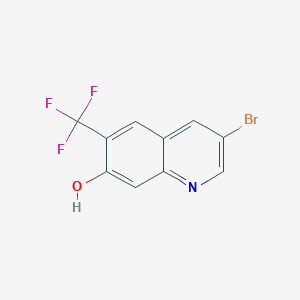
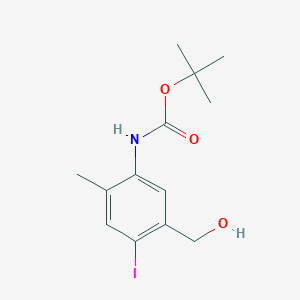
![tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate;hydrochloride](/img/structure/B15360352.png)
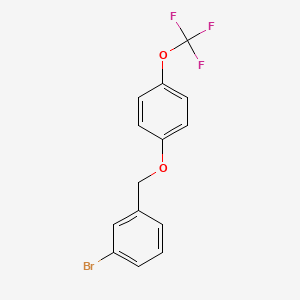

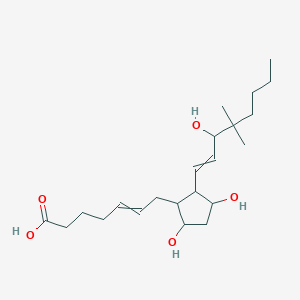
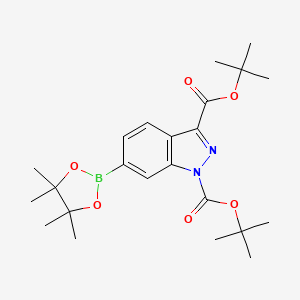
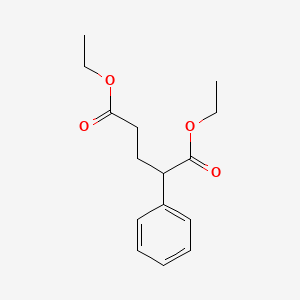
![1-[9-Tri(propan-2-yl)silyloxy-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-4-yl]ethanone](/img/structure/B15360395.png)
![3-Bromo-7-nitroimidazo[5,1-b]thiazole](/img/structure/B15360402.png)
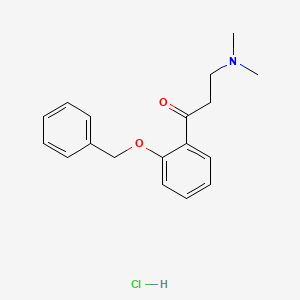
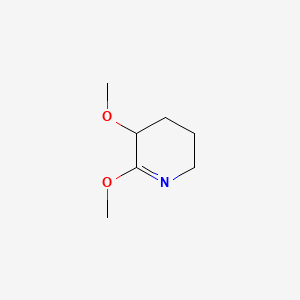
![4-[5-(6,7-Dimethoxycinnolin-4-yl)pyridin-2-yl]morpholine](/img/structure/B15360426.png)

